molecular formula C15H26N4 B15179218 Einecs 282-470-9 CAS No. 84235-44-9

Einecs 282-470-9

Cat. No.: B15179218
CAS No.: 84235-44-9
M. Wt: 262.39 g/mol
InChI Key: KDDZACCUNPXZRC-UHFFFAOYSA-N
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Description

Einecs 282-470-9, also known as dibutylamine, compound with methyl-1H-benzotriazole, is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields, including industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibutylamine, compound with methyl-1H-benzotriazole, typically involves the reaction of dibutylamine with methyl-1H-benzotriazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: Dibutylamine, compound with methyl-1H-benzotriazole, can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process leads to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: This compound can also participate in reduction reactions, where it is reduced to its corresponding amine or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically occur at the amine or benzotriazole moieties. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Dibutylamine, compound with methyl-1H-benzotriazole, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules and intermediates.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research in medicinal chemistry explores its potential as a pharmacological agent, including its effects on biological targets and therapeutic applications.

    Industry: In industrial applications, it serves as a corrosion inhibitor, stabilizer, and additive in various formulations.

Mechanism of Action

The mechanism of action of dibutylamine, compound with methyl-1H-benzotriazole, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Dibutylamine: A related compound with similar amine functionality.

    Methyl-1H-benzotriazole: A compound with similar benzotriazole moiety.

Comparison: Dibutylamine, compound with methyl-1H-benzotriazole, is unique due to the combination of both dibutylamine and methyl-1H-benzotriazole moieties in a single molecule. This dual functionality imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

84235-44-9

Molecular Formula

C15H26N4

Molecular Weight

262.39 g/mol

IUPAC Name

N-butylbutan-1-amine;1-methylbenzotriazole

InChI

InChI=1S/C8H19N.C7H7N3/c1-3-5-7-9-8-6-4-2;1-10-7-5-3-2-4-6(7)8-9-10/h9H,3-8H2,1-2H3;2-5H,1H3

InChI Key

KDDZACCUNPXZRC-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC.CN1C2=CC=CC=C2N=N1

Origin of Product

United States

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